molecular formula C10H22O3Si B14147530 2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane CAS No. 88804-89-1

2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane

Katalognummer: B14147530
CAS-Nummer: 88804-89-1
Molekulargewicht: 218.36 g/mol
InChI-Schlüssel: CKGRFOAVOYTERI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane is an organosilicon compound characterized by its unique structure, which includes a dioxasilinane ring. This compound is known for its versatility and is used in various industrial and scientific applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane typically involves the reaction of butanol with 2,4,4-trimethyl-1,3,2-dioxasilinane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane finds applications in various fields, including:

Wirkmechanismus

The mechanism by which 2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane is unique due to its butoxy group, which imparts specific chemical properties that make it suitable for a wide range of applications. Its stability and reactivity are distinct compared to other similar compounds, making it a valuable compound in both research and industrial settings .

Eigenschaften

CAS-Nummer

88804-89-1

Molekularformel

C10H22O3Si

Molekulargewicht

218.36 g/mol

IUPAC-Name

2-butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane

InChI

InChI=1S/C10H22O3Si/c1-5-6-8-11-14(4)12-9-7-10(2,3)13-14/h5-9H2,1-4H3

InChI-Schlüssel

CKGRFOAVOYTERI-UHFFFAOYSA-N

Kanonische SMILES

CCCCO[Si]1(OCCC(O1)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.